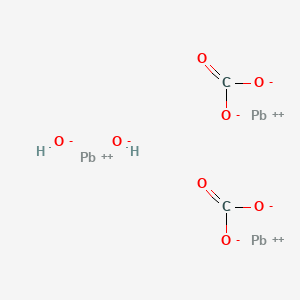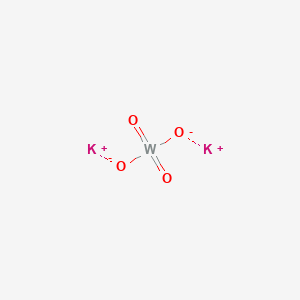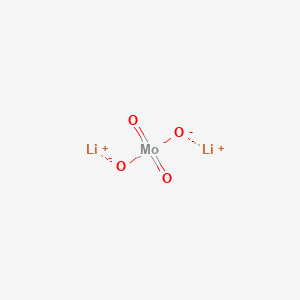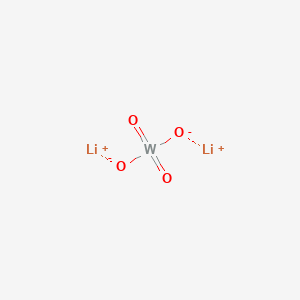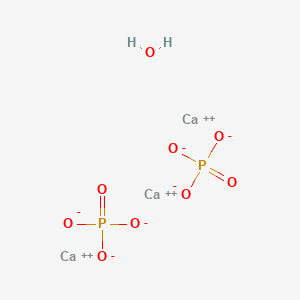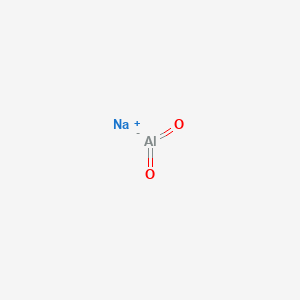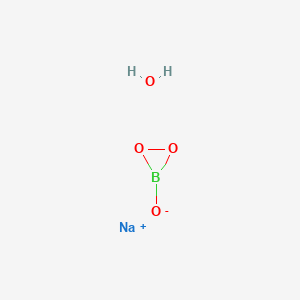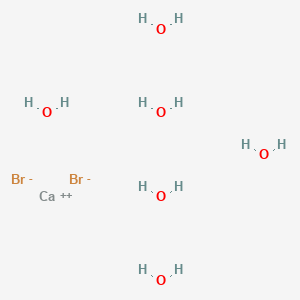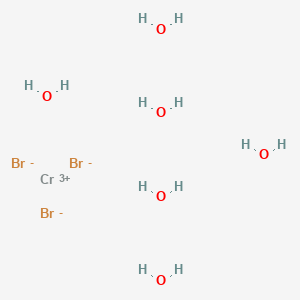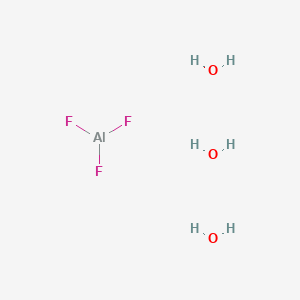
Aluminium fluoride trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium fluoride trihydrate is an inorganic compound with the chemical formula AlF₃·3H₂O. It is a colorless solid that forms hydrates and is commonly used in various industrial applications. This compound is known for its role in the production of aluminum and its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium fluoride trihydrate can be synthesized through the reaction of aluminum hydroxide or aluminum with hydrogen fluoride. The reaction typically involves the following steps: [ \text{Al(OH)}_3 + 3\text{HF} \rightarrow \text{AlF}_3 + 3\text{H}_2\text{O} ] Alternatively, aluminum fluoride trihydrate can be prepared by reacting aluminum chloride with hydrofluoric acid .
Industrial Production Methods: In industrial settings, aluminum fluoride trihydrate is often produced by treating aluminum hydroxide with hydrogen fluoride. The process involves drying the resulting compound in a blast drying oven at temperatures ranging from 110°C to 260°C for 8-16 hours to remove most of the water of crystallization .
Chemical Reactions Analysis
Types of Reactions: Aluminium fluoride trihydrate undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents, although it is relatively stable.
Reduction: It can be reduced under specific conditions, but this is less common.
Substitution: It can undergo substitution reactions with other fluoride compounds.
Common Reagents and Conditions:
Hydrogen fluoride (HF): Used in the synthesis of aluminum fluoride trihydrate.
Aluminum hydroxide (Al(OH)₃): A starting material for the synthesis.
Major Products:
Aluminum fluoride (AlF₃): The primary product formed from the reaction of aluminum hydroxide with hydrogen fluoride.
Scientific Research Applications
Aluminium fluoride trihydrate has diverse applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a reagent in the synthesis of other fluoride compounds.
Biology: Studied for its effects on biological systems, particularly its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including its role in dental care and bone health.
Industry: Widely used in the aluminum industry, ceramics, glasses, and electronics due to its ability to modify the refractive index of glass and its properties as a flux in ceramics
Mechanism of Action
Aluminium fluoride trihydrate exerts its effects through its interaction with various molecular targets and pathways. One notable mechanism is its ability to activate heterotrimeric G proteins by mimicking the chemical structure of a phosphate. This activation is useful for studying G protein activation in vivo and understanding the biochemical mechanism of GTP hydrolysis .
Comparison with Similar Compounds
- Aluminum chloride (AlCl₃)
- Aluminum bromide (AlBr₃)
- Aluminum iodide (AlI₃)
- Boron trifluoride (BF₃)
- Gallium trifluoride (GaF₃)
- Indium trifluoride (InF₃)
- Thallium trifluoride (TlF₃)
Uniqueness: Aluminium fluoride trihydrate is unique due to its specific chemical structure and properties, such as its ability to form stable hydrates and its role in the aluminum industry. Its interaction with G proteins and its use in various industrial applications further distinguish it from other similar compounds .
Properties
IUPAC Name |
trifluoroalumane;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3FH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLZIAYVINRQEJ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.F[Al](F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlF3H6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.023 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15098-87-0 |
Source


|
| Record name | Aluminium fluoride trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;trihydrate](/img/structure/B8022065.png)
